molecular formula C11H16O B1672507 Fenipentol CAS No. 583-03-9

Fenipentol

Cat. No. B1672507
CAS RN: 583-03-9
M. Wt: 164.24 g/mol
InChI Key: OVGORFFCBUIFIA-UHFFFAOYSA-N
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Description

Fenipentol, also known as 1-PHNP or febichol, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .


Synthesis Analysis

While specific synthesis methods for Fenipentol were not found in the search results, phenolic compounds like Fenipentol are generally extracted from biological sources. Some common methods of extraction include solvent extraction, accelerated solvent extraction, supercritical fluid extraction, ultrasonic extraction, and microwave extraction .


Molecular Structure Analysis

The molecular formula of Fenipentol is C11H16O . Its molecular weight is 164.24 g/mol . The IUPAC Standard InChIKey is OVGORFFCBUIFIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Fenipentol is a colorless or slightly yellow liquid . It has a boiling point of 123-124°C at 12 mmHg . The refractive index (nD20) is 1.5112 . It is miscible with organic liquids and practically insoluble in water .

Scientific Research Applications

Treatment of Dravet Syndrome

Fenipentol, specifically in the form of fenfluramine, has shown significant efficacy in the treatment of Dravet Syndrome, a severe form of epilepsy. Studies have demonstrated that fenfluramine can lead to a substantial reduction in the frequency of convulsive seizures in patients with Dravet Syndrome. This reduction is particularly notable in patients who are resistant to other forms of treatment (Nabbout et al., 2019). Additional research supports these findings, highlighting fenfluramine's role as an effective adjunctive therapy in Dravet Syndrome treatment regimens that include stiripentol (Chiron, 2019).

Pharmacokinetics and Interaction with Other Medications

The pharmacokinetics of fenfluramine, particularly its interaction with other antiseizure medications, has been a focus of study. One study explored how fenfluramine interacts with common antiseizure medications, including stiripentol, and its effects on plasma concentration and variability (Schoonjans et al., 2022). Understanding these interactions is crucial for optimizing treatment plans for patients with epilepsy.

Broader Therapeutic Landscape in Epilepsy

Fenfluramine's role in the broader therapeutic landscape for epilepsy, particularly developmental and genetic epileptic encephalopathies like Dravet Syndrome, has been reviewed. This includes comparisons with other pharmacotherapies and emerging treatments, helping to contextualize fenfluramine's place in current and future treatment strategies (Strzelczyk & Schubert-Bast, 2020).

Long-Term Efficacy and Safety

Long-term studies have been conducted to evaluate the safety and efficacy of fenfluramine as an adjunctivetreatment for Dravet Syndrome. These studies have shown that fenfluramine can provide a durable, clinically meaningful reduction in seizure frequency, with a generally good tolerance profile over extended periods of treatment. This highlights fenfluramine's potential as a long-term treatment option for patients with Dravet Syndrome (Sullivan et al., 2020).

Comparative Efficacy and Safety

Research has also focused on the comparative efficacy and safety of fenfluramine alongside other anti-seizure medications in Dravet Syndrome. These studies have helped in understanding how fenfluramine stacks up against other treatments in terms of reducing seizure frequency and managing treatment-emergent adverse events. This information is crucial for clinicians to make informed decisions about incorporating fenfluramine into treatment regimens (Devi et al., 2021).

Mechanism of Action and Receptor Interaction

The mechanism of action of fenfluramine, particularly its interaction with GABA(A) receptors, has been a subject of study. Understanding how fenfluramine modulates these receptors can provide insights into its therapeutic effects and potential side effects, contributing to more effective and safer use of the drug in treating epilepsy (Fisher, 2009).

Safety And Hazards

Fenipentol is classified as a Category 2 eye irritant, meaning it causes serious eye damage . It is also classified as a Category 3 flammable liquid, meaning it has a flash point between 23°C and 60°C . It may cause skin irritation and respiratory irritation .

properties

IUPAC Name

1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046818
Record name Fenipentol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenipentol

CAS RN

583-03-9
Record name 1-Phenyl-1-pentanol
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Record name Fenipentol [INN:JAN]
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Record name fenipentol
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Record name Fenipentol
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Record name FENIPENTOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, pentanophenone (0.4 mmol), xylene (2 mL) and a solution of potassium hydroxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8). Accordingly, pure 1-phenylpentanol was obtained and the ee value (ee=99.6%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
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1.9 mg
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3 mL
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Synthesis routes and methods III

Procedure details

To a stirring suspension of 1.20 g of lithium aluminum hydride in 100 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added a solution of 4.40 mL of commercially available valerophenone in 5.0 mL of diethyl ether over 10 minutes. After 0.5 hours the grey suspension is warmed to room temperature. After 1 hour the reaction mixture is re-cooled to 0° C. and slowly treated with 1.25 mL of water followed by 5.50 mL of 1N sodium hydroxide. After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 4.5 g of 1-phenyl-1-pentanol as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
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5.5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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